molecular formula C5H13N4O2P B12590225 (3S)-3-amino-1-diaminophosphinyl-2-piperidone CAS No. 606943-35-5

(3S)-3-amino-1-diaminophosphinyl-2-piperidone

Cat. No.: B12590225
CAS No.: 606943-35-5
M. Wt: 192.16 g/mol
InChI Key: HTOKFAOKELZRAE-BYPYZUCNSA-N
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Description

(3S)-3-amino-1-diaminophosphinyl-2-piperidone is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidone ring with an amino group and a diaminophosphinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-diaminophosphinyl-2-piperidone typically involves the reaction of piperidone derivatives with phosphinylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-diaminophosphinyl-2-piperidone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and diaminophosphinyl groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxides.

    Reduction: Formation of reduced amines or phosphines.

    Substitution: Formation of substituted piperidone derivatives.

Scientific Research Applications

(3S)-3-amino-1-diaminophosphinyl-2-piperidone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-diaminophosphinyl-2-piperidone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: A compound with a similar piperidone structure but different substituents.

    (2S,3S)-2-chloro-3-hydroxy ester compound: Another piperidone derivative with distinct functional groups.

Uniqueness

(3S)-3-amino-1-diaminophosphinyl-2-piperidone is unique due to its specific combination of amino and diaminophosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

606943-35-5

Molecular Formula

C5H13N4O2P

Molecular Weight

192.16 g/mol

IUPAC Name

(3S)-3-amino-1-diaminophosphorylpiperidin-2-one

InChI

InChI=1S/C5H13N4O2P/c6-4-2-1-3-9(5(4)10)12(7,8)11/h4H,1-3,6H2,(H4,7,8,11)/t4-/m0/s1

InChI Key

HTOKFAOKELZRAE-BYPYZUCNSA-N

Isomeric SMILES

C1C[C@@H](C(=O)N(C1)P(=O)(N)N)N

Canonical SMILES

C1CC(C(=O)N(C1)P(=O)(N)N)N

Origin of Product

United States

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